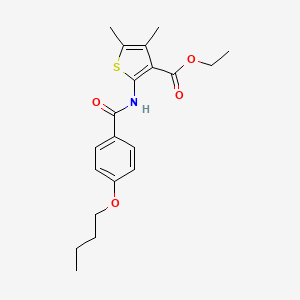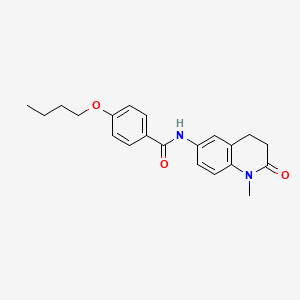![molecular formula C22H28N2O4S B6570672 4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946282-31-1](/img/structure/B6570672.png)
4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, also known as 4-BTEQ, is a synthetic organic compound with potential applications in a variety of scientific research fields. It is a white crystalline solid, soluble in a variety of organic solvents, and is relatively stable under a variety of conditions. 4-BTEQ has been used in the synthesis of various compounds, and has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
科学的研究の応用
4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been studied for its potential applications in a variety of scientific research fields. It has been used in the synthesis of various compounds, and has also been studied for its effects on biochemical and physiological processes. In biochemistry, this compound has been shown to have inhibitory effects on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its effects on the immune system, and has been shown to have immunosuppressive effects. In addition, this compound has been studied for its potential applications in cancer research, as it has been shown to have anti-tumor activity.
作用機序
The exact mechanism of action of 4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is not fully understood. However, it is believed to act through a variety of mechanisms. In the case of acetylcholinesterase inhibition, this compound is thought to act by binding to the enzyme, preventing it from breaking down acetylcholine. In the case of immunosuppression, this compound is thought to act by inhibiting the activation of T cells, which are involved in the immune response. Finally, in the case of anti-tumor activity, this compound is thought to act by inhibiting the growth of tumor cells.
Biochemical and Physiological Effects
This compound has been studied for its effects on a variety of biochemical and physiological processes. In the case of acetylcholinesterase inhibition, this compound has been shown to have inhibitory effects on the enzyme, leading to increased levels of acetylcholine in the brain. In the case of immunosuppression, this compound has been shown to inhibit the activation of T cells, leading to decreased immune responses. Finally, in the case of anti-tumor activity, this compound has been shown to inhibit the growth of tumor cells.
実験室実験の利点と制限
The use of 4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide in laboratory experiments has several advantages. It is relatively stable under a variety of conditions, and is soluble in a variety of organic solvents. In addition, it is easily synthesized from commercially available reagents. However, there are some limitations to its use. In particular, this compound has been shown to have inhibitory effects on the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This can be an issue in experiments that require precise control of acetylcholine levels.
将来の方向性
There are a number of potential future directions for the use of 4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide in scientific research. For example, further research could be conducted to explore the potential applications of this compound in cancer research, as well as its effects on other biochemical and physiological processes. Additionally, further research could be conducted to explore the potential use of this compound in drug development, as well as its potential therapeutic applications. Finally, further research could be conducted to explore the potential use of this compound as a tool for studying the structure and function of proteins.
合成法
4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is synthesized from the reaction of 4-butoxybenzamide and 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl chloride. The reaction is typically conducted in a polar, aprotic solvent such as dimethylformamide (DMF) at a temperature of 80-100 °C. The reaction proceeds with the formation of a quinoline intermediate, which is then cyclized to form the desired product.
特性
IUPAC Name |
4-butoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-3-5-15-28-20-11-8-17(9-12-20)22(25)23-19-10-13-21-18(16-19)7-6-14-24(21)29(26,27)4-2/h8-13,16H,3-7,14-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLAYGGTGMCWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butyl 4-{[(1E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate](/img/structure/B6570592.png)
![butyl 4-[2-(2-acetamido-1,3-thiazol-4-yl)acetamido]benzoate](/img/structure/B6570600.png)
![butyl 4-{1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B6570603.png)
![butyl 4-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzoate](/img/structure/B6570609.png)
![butyl 4-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B6570611.png)
![2-[4-(4-butoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B6570615.png)

![4-butoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6570629.png)
![4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B6570645.png)
![4-butoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6570647.png)
![4-butoxy-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6570654.png)


![4-butoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570691.png)